4-((3-(4-methoxybenzyl)ureido)methyl)-N,N-dimethylpiperidine-1-carboxamide

sEH inhibition Urea pharmacophore Metabolic stability

Optimize your sEH inhibitor SAR with this rationally designed trisubstituted urea (CAS 2034378-31-7). It uniquely combines the 4-methoxybenzyl urea motif from the natural product MMU with the N,N-dimethylpiperidine-1-carboxamide scaffold from sub-nanomolar patent leads. Supplied at 95% purity, this analog enables systematic probing of methoxy and dimethylcarboxamide contributions to potency, selectivity, and microsomal stability—blind substitution with commercially available amide or des-dimethyl analogs collapses the pharmacophore.

Molecular Formula C18H28N4O3
Molecular Weight 348.447
CAS No. 2034378-31-7
Cat. No. B2876861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((3-(4-methoxybenzyl)ureido)methyl)-N,N-dimethylpiperidine-1-carboxamide
CAS2034378-31-7
Molecular FormulaC18H28N4O3
Molecular Weight348.447
Structural Identifiers
SMILESCN(C)C(=O)N1CCC(CC1)CNC(=O)NCC2=CC=C(C=C2)OC
InChIInChI=1S/C18H28N4O3/c1-21(2)18(24)22-10-8-15(9-11-22)13-20-17(23)19-12-14-4-6-16(25-3)7-5-14/h4-7,15H,8-13H2,1-3H3,(H2,19,20,23)
InChIKeyAAZUTRSIXJOBLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sourcing 4-((3-(4-methoxybenzyl)ureido)methyl)-N,N-dimethylpiperidine-1-carboxamide (CAS 2034378-31-7): Structural Context and Procurement-Relevant Identity


4-((3-(4-methoxybenzyl)ureido)methyl)-N,N-dimethylpiperidine-1-carboxamide (CAS 2034378-31-7) is a fully synthetic trisubstituted urea derivative built on a piperidine scaffold [1]. It bears a 4-methoxybenzyl substituent on the distal urea nitrogen and an N,N-dimethylcarboxamide group at the piperidine N1 position, yielding the molecular formula C18H28N4O3 (MW 348.45 g/mol). The compound belongs to the broader pharmacophore class of piperidine-urea soluble epoxide hydrolase (sEH) inhibitors, a family extensively pursued for neuropathic pain and inflammatory disease indications [2]. This compound is currently supplied exclusively through specialty chemical vendors at a typical purity of 95%, and no primary research articles or patents disclosing its specific biological activity were identifiable in the public domain as of the search date.

Why 4-((3-(4-methoxybenzyl)ureido)methyl)-N,N-dimethylpiperidine-1-carboxamide Cannot Be Replaced by Off-the-Shelf Analogs: Structural Determinants of Pharmacological Divergence


In the piperidine-urea sEH inhibitor series, modest structural changes produce order-of-magnitude shifts in potency and selectivity [1]. The target compound uniquely appends a 4-methoxybenzyl urea pharmacophore—present in the natural product 1,3-bis(4-methoxybenzyl)urea (MMU, sEH IC50 = 92 nM, Ki = 54 nM [2])—onto an N,N-dimethylpiperidine-1-carboxamide core. This contrasts with commercially available replacements: the Sigma-Aldrich-listed N-(4-methoxybenzyl)piperidine-4-carboxamide (CAS 380608-75-3) replaces the urea linkage with a less metabolically constrained amide, while MMU lacks the piperidine-carboxamide scaffold entirely. The N,N-dimethylcarboxamide terminus is also a critical determinant of potency within the NeuroPn patent series, where related piperidine ureas achieve Ki values below 0.05 nM against recombinant human sEH [3]. Simple functional-group swaps thus risk collapsing the desired pharmacological profile, making blind substitution scientifically indefensible without head-to-head data.

Evidence-Based Differentiation of 4-((3-(4-methoxybenzyl)ureido)methyl)-N,N-dimethylpiperidine-1-carboxamide (CAS 2034378-31-7)


Urea vs. Amide Linkage: Predicted Metabolic and Binding Consequences vs. N-(4-Methoxybenzyl)piperidine-4-carboxamide

The target compound contains a trisubstituted urea (ureido) linkage connecting the 4-methoxybenzyl group to the piperidine-4-methyl bridge. In contrast, the commercially available and structurally closest analog N-(4-methoxybenzyl)piperidine-4-carboxamide (CAS 380608-75-3, Sigma-Aldrich) employs an amide bond at the equivalent position . Within the sEH inhibitor field, the urea carbonyl is known to form a critical hydrogen-bond network with the catalytic triad (Asp335, Tyr383, Tyr466), and replacement with an amide invariably reduces affinity [1]. Although no direct Ki comparison exists for this specific pair, the class-level inference is that the urea linkage is essential for high-potency sEH engagement, while the amide analog serves a different pharmacological space (e.g., FAAH inhibition [2]).

sEH inhibition Urea pharmacophore Metabolic stability

Scaffold Completeness: Piperidine-Carboxamide vs. Simple Bis-Urea Architecture (MMU)

The target compound incorporates a full N,N-dimethylpiperidine-1-carboxamide moiety appended to the urea-bearing piperidine ring. The closest naturally occurring urea comparator bearing the 4-methoxybenzyl group, 1,3-bis(4-methoxybenzyl)urea (MMU), is a symmetric bis-urea that inhibits human sEH with an IC50 of 92 nM and Ki of 54 nM in recombinant enzyme assays [1]. MMU entirely lacks the piperidine-carboxamide scaffold. Patent data from the NeuroPn series demonstrate that introduction of the N,N-dimethylcarboxamide terminus onto piperidine-urea cores can drive sEH Ki values below 0.05 nM [2], representing a >1,000-fold potency gain over MMU. The target compound thus embodies a more advanced pharmacophore architecture than MMU, though its specific sEH Ki remains undisclosed.

sEH inhibition Scaffold complexity Ligand efficiency

Substituent Position: 4-Methoxybenzyl vs. Regioisomeric and Alternative Aryl Urea Substituents

The target compound carries a 4-methoxybenzyl substituent (para-methoxy) on the urea nitrogen. Literature SAR for 4-methoxybenzyl-containing ureas indicates this group contributes favorably to sEH inhibition: MMU (bearing two 4-methoxybenzyl groups) achieves a Ki of 54 nM [1]. In contrast, the 3-methoxy regioisomer 4-((3-(3-methoxyphenyl)ureido)methyl)-N,N-dimethylpiperidine-1-carboxamide moves the methoxy substituent to the meta position and connects via a phenyl rather than benzyl linker—a structural alteration expected to alter both hydrogen-bonding geometry and lipophilic contact with the enzyme's hydrophobic tunnel [2]. No quantitative head-to-head data are available for this specific regioisomeric pair. However, within related piperidine-urea sEH series, even minor substituent relocations routinely produce >10-fold shifts in Ki [3].

Structure-activity relationship Aryl urea Para-substitution

Physicochemical Profile: Predicted Drug-Likeness Parameters vs. Clinical-Stage sEH Inhibitor AR9281

Predicted physicochemical parameters for the target compound include cLogP = 1.39, TPSA = 67.67 Ų, 0 hydrogen-bond donors, 7 hydrogen-bond acceptors, and 5 rotatable bonds (MW 348.45) [1]. All parameters reside within Lipinski's rule-of-five boundaries. By comparison, the phase IIa clinical candidate AR9281 (1-(1-acetyl-piperidin-4-yl)-3-adamantan-1-yl-urea) has a higher cLogP (~2.8) and TPSA (~70 Ų) but a fundamentally different lipophilic adamantane substituent [2]. AR9281 inhibits human sEH with IC50 values of 7–13.8 nM across assay formats [2]. The target compound's lower cLogP and inclusion of the 4-methoxybenzyl group may offer different tissue-distribution characteristics, though this remains speculative without experimental PK data.

Drug-likeness Lipinski parameters ADME prediction

Recommended Application Scenarios for 4-((3-(4-methoxybenzyl)ureido)methyl)-N,N-dimethylpiperidine-1-carboxamide (CAS 2034378-31-7)


sEH Inhibitor Structure-Activity Relationship (SAR) Expansion Studies

The compound serves as a rationally designed analog for SAR expansion of piperidine-urea sEH inhibitors. It combines the 4-methoxybenzyl urea motif validated in MMU (sEH Ki = 54 nM [1]) with the N,N-dimethylpiperidine-1-carboxamide scaffold present in sub-nanomolar patent compounds (Ki <0.05 nM [2]). Researchers can systematically probe the contribution of the 4-methoxy substituent and the dimethylcarboxamide terminus to sEH potency, microsomal stability, and selectivity by comparing this compound against the des-methoxy, 3-methoxy, and des-dimethylcarboxamide analogs [3].

In Vitro Pharmacological Tool for sEH-Mediated Lipid Mediator Profiling

Once its sEH inhibitory potency is experimentally determined, this compound could be deployed in cell-based assays measuring epoxyeicosatrienoic acid (EET) to dihydroxyeicosatrienoic acid (DHET) conversion ratios. The 4-methoxybenzyl group provides a UV-active chromophore that may facilitate LC-MS/MS quantification of intracellular compound levels, an advantage over fully aliphatic urea inhibitors such as AR9281 [1]. The N,N-dimethylcarboxamide group also offers a potential handle for metabolite identification via diagnostic fragment ions.

Comparative Physicochemical and Metabolic Stability Benchmarking

With a predicted cLogP of 1.39 and TPSA of 67.67 Ų [1], this compound occupies a distinct lipophilicity space relative to the clinical candidate AR9281 (cLogP ~2.8 [2]) and the natural bis-urea MMU. It is well-suited for head-to-head liver microsome stability comparisons within a piperidine-urea series, addressing the known metabolic liability of certain sEH inhibitors. The absence of hydrogen-bond donors (HBD = 0) further suggests favorable membrane permeability, though experimental PAMPA or Caco-2 data are required to confirm this prediction.

Reference Standard for Analytical Method Development

Supplied at 95% purity with a molecular formula of C18H28N4O3 (MW 348.45) [1], this compound can serve as a reference standard for HPLC and LC-MS method development targeting piperidine-urea sEH inhibitors. Its distinct retention time, UV absorption profile (4-methoxybenzyl chromophore), and characteristic mass fragmentation pattern make it suitable as a system suitability standard in bioanalytical workflows.

Quote Request

Request a Quote for 4-((3-(4-methoxybenzyl)ureido)methyl)-N,N-dimethylpiperidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.